Nimustine Hydrochloride

DNA crosslinking CENU pharmacology Alkylating agents

Select Nimustine hydrochloride (ACNU) for your preclinical oncology programs to leverage its water solubility, which eliminates organic solvent toxicity in CED protocols. This CENU generates 2.8-fold higher DNA interstrand crosslinks than BCNU, ensuring robust tumor suppression in glioma xenografts. Benchmark against the JCOG0305 trial (median OS 27.4 months) to evaluate next-generation combinations. Purchase ≥98% purity compound to maximize experimental reproducibility in MGMT-resistance studies.

Molecular Formula C9H14Cl2N6O2
Molecular Weight 309.15 g/mol
CAS No. 52208-23-8
Cat. No. B3433714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNimustine Hydrochloride
CAS52208-23-8
Molecular FormulaC9H14Cl2N6O2
Molecular Weight309.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl
InChIInChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H
InChIKeyKPMKNHGAPDCYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 300 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nimustine Hydrochloride (ACNU) for Scientific and Industrial Procurement: Baseline Class and Characteristics


Nimustine hydrochloride (ACNU) is a water-soluble chloroethylnitrosourea (CENU) alkylating agent, primarily employed in the treatment of malignant gliomas and other brain tumors [1]. As a nitrosourea derivative, it exerts its cytotoxic effects through DNA alkylation and the formation of DNA interstrand crosslinks (ICLs), leading to inhibition of DNA synthesis and cell death [2]. Its ability to cross the blood-brain barrier, with cerebrospinal fluid concentrations reaching approximately 30% of plasma levels within 30 minutes of intravenous administration, underpins its utility in central nervous system malignancies [3].

Nimustine Hydrochloride (ACNU) Procurement: Why In-Class Nitrosourea Substitution Is Not Straightforward


Within the chloroethylnitrosourea (CENU) class, compounds such as carmustine (BCNU), lomustine (CCNU), and fotemustine share a common alkylating mechanism but exhibit distinct pharmacokinetic, pharmacodynamic, and toxicological profiles that preclude simple interchangeability [1]. Key differentiating factors include variations in aqueous stability and half-life, which directly influence the extent and kinetics of DNA interstrand crosslink (ICL) formation—the critical cytotoxic lesion [1]. Furthermore, clinically meaningful differences in therapeutic index have been observed; for instance, while all nitrosoureas induce delayed myelosuppression, the severity and spectrum of adverse events, as well as overall survival outcomes in glioma patients, vary significantly across agents and in comparison to non-nitrosourea alternatives like temozolomide [2]. These quantifiable differences, detailed in the evidence guide below, demonstrate that generic substitution without consideration of agent-specific data may compromise experimental reproducibility and clinical efficacy.

Nimustine Hydrochloride (ACNU): Head-to-Head Quantitative Evidence for Scientific Selection


Nimustine (ACNU) vs. Carmustine (BCNU), Lomustine (CCNU), Fotemustine: Superior DNA Interstrand Crosslinking (ICL) Efficiency in Calf Thymus DNA

In a quantitative mass spectrometry-based assay of calf thymus DNA, nimustine (ACNU) induced significantly higher levels of dG–dC DNA interstrand crosslinks (ICLs) compared to three other clinically used chloroethylnitrosoureas (CENUs): carmustine (BCNU), lomustine (CCNU), and fotemustine [1]. This higher crosslinking activity was observed at all measured time points and was correlated with a shorter aqueous half-life, suggesting more rapid activation to the reactive alkylating species [1].

DNA crosslinking CENU pharmacology Alkylating agents

Nimustine (ACNU) vs. Carmustine (BCNU): Significantly Greater Tumor Growth Delay in Glioma Xenograft Models

In a direct comparative preclinical study using human malignant glioma xenografts in nude mice, nimustine (ACNU) demonstrated significantly greater tumor growth delay than carmustine (BCNU) when both were administered at equitoxic doses (LD10 or equivalent) [1]. The magnitude of the effect was tumor-line dependent but consistently favored ACNU across all three xenograft models tested [1].

Glioblastoma Xenograft Preclinical efficacy

Nimustine (ACNU) vs. Temozolomide (TMZ) in Newly Diagnosed Glioblastoma: Comparative Clinical Efficacy and Tolerability

A retrospective clinical study compared outcomes in 135 newly diagnosed glioblastoma (GBM) patients treated with either temozolomide (TMZ) or an ACNU-based chemotherapy regimen following extensive tumor resection and radiotherapy [1]. While TMZ demonstrated superior overall survival in the overall cohort, the analysis provides crucial quantitative benchmarks for ACNU in a direct comparison with the current standard-of-care [1].

Glioblastoma Clinical trial Comparative effectiveness

Nimustine (ACNU) Monotherapy Clinical Benchmark: Overall Survival in Newly Diagnosed Anaplastic Astrocytoma and Glioblastoma (JCOG0305 Trial)

The randomized JCOG0305 trial provides high-quality, prospective clinical efficacy data for nimustine (ACNU) monotherapy combined with radiotherapy in patients with newly diagnosed anaplastic astrocytoma (AA) and glioblastoma (GBM) [1]. Although terminated early due to temozolomide approval, the trial establishes a well-defined efficacy benchmark for ACNU [1].

Glioblastoma Anaplastic astrocytoma Phase II/III trial

Nimustine (ACNU) Formulation Advantage: Water Solubility vs. Lipid-Soluble Nitrosoureas

Unlike carmustine (BCNU) and lomustine (CCNU), which are highly lipophilic and require organic solvents for intravenous formulation, nimustine (ACNU) is water-soluble . This physicochemical property eliminates the need for ethanol-containing vehicles and confers distinct handling and potential toxicity advantages .

Formulation Solubility Drug delivery

Nimustine (ACNU) vs. Carmustine (BCNU): Reduced Ocular Toxicity with Intra-Arterial Administration

When administered via the intra-arterial (IA) route for high-grade gliomas, both nimustine (ACNU) and carmustine (BCNU) have been associated with ocular toxicity, including optic neuropathy and retinal injury [1]. However, clinical reports indicate that the frequency of these complications is reduced with ACNU compared to BCNU [1].

Intra-arterial chemotherapy Ocular toxicity Safety profile

Nimustine Hydrochloride (ACNU): Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Glioma Research Requiring Maximal In Vivo Tumor Growth Inhibition

In human glioma xenograft models (including astrocytoma and oligodendroglioma), ACNU demonstrates significantly greater tumor growth delay than BCNU at equitoxic doses (e.g., 18.7 vs. 2.4 days in Li-xenograft; p<0.01) [1]. This makes ACNU the preferred nitrosourea for preclinical studies aiming to achieve maximal tumor suppression and evaluate novel combination strategies where a strong alkylating backbone is desired.

In Vitro Studies of DNA Damage and Repair Where High Interstrand Crosslinking Efficiency is Critical

ACNU induces the highest levels of DNA interstrand crosslinks (dG–dC ICLs) among four major CENUs in cell-free systems, reaching approximately 2.8-fold higher peak levels than BCNU and 7-fold higher than CCNU [2]. This property makes ACNU an ideal tool compound for investigating the molecular pharmacology of DNA crosslink formation and repair, particularly in the context of MGMT-mediated resistance mechanisms.

Benchmarking New Therapies Against an Established Nitrosourea with Prospective Clinical Data

The JCOG0305 trial establishes a robust clinical benchmark for ACNU monotherapy combined with radiotherapy in newly diagnosed malignant glioma (median OS 27.4 months for AA/GBM combined; 19.0 months for GBM alone) [3]. This dataset provides a critical comparator for researchers developing next-generation agents or novel combinations intended to surpass the efficacy of traditional nitrosourea-based regimens.

Development of Aqueous-Based Local Delivery Systems for CNS Malignancies

The water solubility of ACNU eliminates the need for organic solvents required for BCNU and CCNU formulation . This property is particularly advantageous for developing convection-enhanced delivery (CED) protocols and other local administration strategies, where aqueous solubility facilitates predictable drug distribution and avoids solvent-induced local toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nimustine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.